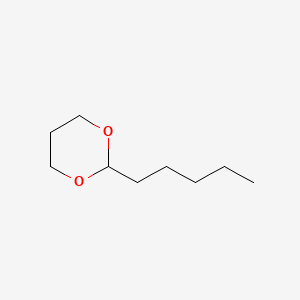![molecular formula C16H36N2 B13764275 N,N'-bis[1-isopropyl-2-methylpropyl]ethylenediamine CAS No. 58789-70-1](/img/structure/B13764275.png)
N,N'-bis[1-isopropyl-2-methylpropyl]ethylenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-bis[1-isopropyl-2-methylpropyl]ethylenediamine: is an organic compound with the molecular formula C14H32N2. It is a derivative of ethylenediamine, where the hydrogen atoms are substituted with isopropyl and methyl groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[1-isopropyl-2-methylpropyl]ethylenediamine typically involves the reaction of ethylenediamine with isopropyl and methyl-substituted alkyl halides. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction conditions include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete reaction .
Industrial Production Methods: In an industrial setting, the production of N,N’-bis[1-isopropyl-2-methylpropyl]ethylenediamine involves a continuous flow process where ethylenediamine and the alkyl halides are fed into a reactor. The reaction is catalyzed by a suitable base, and the product is continuously extracted and purified using distillation and recrystallization techniques .
化学反応の分析
Types of Reactions: N,N’-bis[1-isopropyl-2-methylpropyl]ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include mild heating and stirring.
Reduction: Lithium aluminum hydride; reaction conditions include cooling and controlled addition of the reducing agent.
Substitution: Alkyl halides, acyl chlorides; reaction conditions include the presence of a base and heating.
Major Products:
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: Substituted ethylenediamine derivatives
科学的研究の応用
Chemistry: N,N’-bis[1-isopropyl-2-methylpropyl]ethylenediamine is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: In biological research, the compound is used as a chelating agent to bind metal ions in biochemical assays. It is also investigated for its potential role in stabilizing proteins and enzymes .
Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents. It is also studied for its antimicrobial properties .
Industry: In the industrial sector, N,N’-bis[1-isopropyl-2-methylpropyl]ethylenediamine is used as an additive in lubricants and fuels to enhance their performance. It is also employed in the production of polymers and resins .
作用機序
The mechanism of action of N,N’-bis[1-isopropyl-2-methylpropyl]ethylenediamine involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen atoms. This interaction stabilizes the metal ions and prevents them from participating in unwanted side reactions. The molecular targets include various metal ions, and the pathways involved are primarily related to metal ion stabilization and catalysis .
類似化合物との比較
Ethylenediamine: The parent compound of N,N’-bis[1-isopropyl-2-methylpropyl]ethylenediamine, used as a building block in organic synthesis.
N,N’-bis(2-hydroxyethyl)ethylenediamine: A derivative with hydroxyethyl groups, used in similar applications as a chelating agent.
N,N’-bis(3-aminopropyl)ethylenediamine: Another derivative with aminopropyl groups, used in the synthesis of polymers and as a curing agent for epoxy resins.
Uniqueness: N,N’-bis[1-isopropyl-2-methylpropyl]ethylenediamine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties enhance its ability to form stable complexes with metal ions and make it suitable for specialized applications in catalysis and material science .
特性
CAS番号 |
58789-70-1 |
|---|---|
分子式 |
C16H36N2 |
分子量 |
256.47 g/mol |
IUPAC名 |
N,N'-bis(2,4-dimethylpentan-3-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H36N2/c1-11(2)15(12(3)4)17-9-10-18-16(13(5)6)14(7)8/h11-18H,9-10H2,1-8H3 |
InChIキー |
AJVWVTSSZWIPPZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(C)C)NCCNC(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![O-[fluoro-(2,3,4,5-tetrafluorophenyl)methyl]hydroxylamine](/img/structure/B13764194.png)
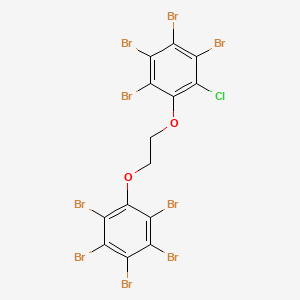
![zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride](/img/structure/B13764198.png)
![2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride](/img/structure/B13764210.png)
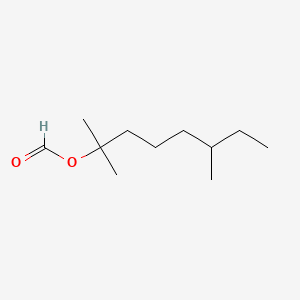
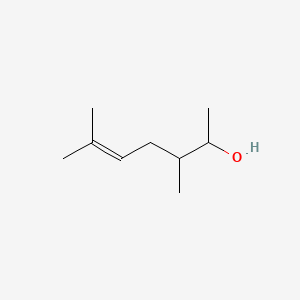
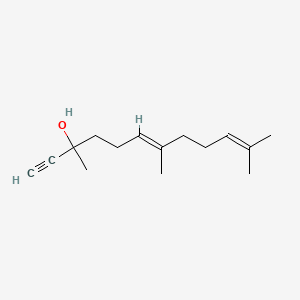
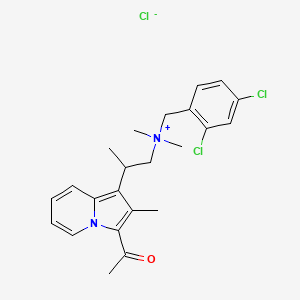
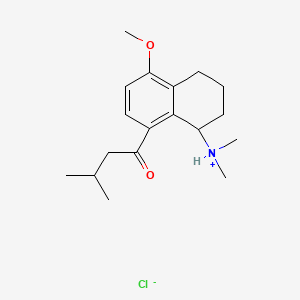
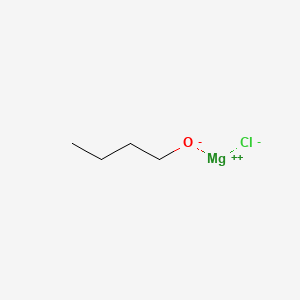

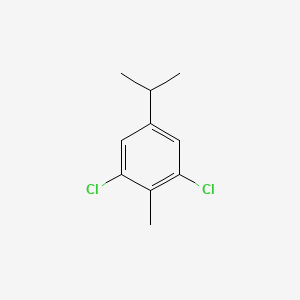
![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13764273.png)
